molecular formula C15H31N3O B14792652 2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

Cat. No.: B14792652
M. Wt: 269.43 g/mol
InChI Key: RKKXNFFAXIAJOX-UHFFFAOYSA-N
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Description

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Functionalization of the side chains: This involves adding the isopropyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up the reactions.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired reaction pathway.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Affecting the function of ion channels in cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-1-(3-(dimethylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one
  • (2S)-2-Amino-1-(3-(ethylamino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Uniqueness

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-7-13(10-18)9-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3

InChI Key

RKKXNFFAXIAJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)CN(C)C(C)C)N

Origin of Product

United States

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